molecular formula C22H22N4O3S B11255074 4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11255074
M. Wt: 422.5 g/mol
InChI Key: RHMYIQXAJWQCOX-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a combination of acetyl, pyrrolidinyl, pyridazinyl, phenyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Intermediate:

    Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or sulfonic acids.

    Reduction: Amines or thiols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets. It may be investigated for its binding affinity to enzymes or receptors, contributing to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its sulfonamide group is known for antibacterial properties, while the pyridazinyl and pyrrolidinyl groups may confer additional biological activities, such as anti-inflammatory or anticancer effects.

Industry

Industrially, the compound might be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. The pyridazinyl and pyrrolidinyl groups could enhance binding specificity and potency by interacting with additional molecular targets, such as enzymes or receptors involved in inflammation or cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer a broader range of biological activities and higher specificity for certain targets compared to simpler sulfonamide or pyridazine derivatives.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

4-acetyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H22N4O3S/c1-16(27)17-7-9-20(10-8-17)30(28,29)25-19-6-4-5-18(15-19)21-11-12-22(24-23-21)26-13-2-3-14-26/h4-12,15,25H,2-3,13-14H2,1H3

InChI Key

RHMYIQXAJWQCOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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